molecular formula C21H29N3O B023233 Disopyramide CAS No. 3737-09-5

Disopyramide

Cat. No. B023233
CAS RN: 3737-09-5
M. Wt: 339.5 g/mol
InChI Key: UVTNFZQICZKOEM-UHFFFAOYSA-N
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Description

Disopyramide is an antiarrhythmic drug used for the treatment of documented ventricular arrhythmias, such as sustained ventricular tachycardia that are life-threatening . It is available for oral administration in immediate-release capsules containing 100 mg or 150 mg of disopyramide base, present as the phosphate .


Synthesis Analysis

Disopyramide can be synthesized from butyramide, a monocarboxylic acid amide, by substituting the fourth carbon with a diisopropylamino group and a phenyl ring . The synthesis process is detailed in various online resources .


Molecular Structure Analysis

The structural formula of disopyramide phosphate is C21H29N3O∙H3PO4 . It is a racemic mixture of d- and l-isomers . Crystal structure analysis of pure Disopyramide revealed closely associated Disopyramide molecules aggregates via amide–amide dimer synthon through the N–H∙∙∙O hydrogen bond .


Chemical Reactions Analysis

Disopyramide is a Type 1A antiarrhythmic drug, similar to procainamide and quinidine. It inhibits the fast sodium channels . In animal studies, Disopyramide decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0) and increases the action potential duration of normal cardiac cells .


Physical And Chemical Properties Analysis

Disopyramide has a molecular weight of 339.47 . It is freely soluble in water, and the free base (pKa 10.4) has an aqueous solubility of 1 mg/mL . The chloroform: water partition coefficient of the base is 3.1 at pH 7.2 .

Scientific Research Applications

Treatment of Obstructive Hypertrophic Cardiomyopathy

Disopyramide has been widely used to reduce left ventricular outflow obstruction (LVOTO) and to improve symptoms in patients with obstructive hypertrophic cardiomyopathy (oHCM) . It has been used in real-world treatment, and its effectiveness has been studied in patients with varying characteristics .

Antiarrhythmic Drug

Disopyramide is classified as a class IA antiarrhythmic drug . It’s used in the treatment of various heart rhythm disorders. Its crystallization from cyclohexane at ambient condition yields lower melting form crystals .

Add-on Treatment for Persistent Symptoms

Guidelines for obstructive hypertrophic cardiomyopathy (HCM) recommend treatment with disopyramide for patients as an add-on to beta-blockers or calcium-channel blockers when symptoms persist .

Crystal Structure Analysis

The crystal structure of Disopyramide has been analyzed, revealing closely associated Disopyramide molecules aggregates via amide–amide dimer synthon through the N–H∙∙∙O hydrogen bond .

Salt Formation with Phthalic Acid

Crystallization of Disopyramide and phthalic acid in a 1:1 stoichiometric molar ratio from acetone at ambient condition yielded block shape crystals of 1:1 Disopyramide_Phthalic Acid salt .

Improvement of Physicochemical Properties of APIs

Disopyramide has been studied in the context of crystal engineering due to its potential applications in the improvement of physicochemical properties of active pharmaceutical ingredients (APIs) such as solubility, stability, hygroscopicity, and bioavailability .

Safety And Hazards

Disopyramide is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While Disopyramide has been effective in treating life-threatening ventricular arrhythmias, its use should be reserved for patients with life-threatening ventricular arrhythmias due to its known proarrhythmic properties and the lack of evidence of improved survival for any antiarrhythmic drug in patients without life-threatening arrhythmias . Future research may focus on the development of targeted, potentially disease-modifying therapies for both obstructive and nonobstructive phenotypes that may help to prevent or ameliorate left ventricular hypertrophy .

properties

IUPAC Name

4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTNFZQICZKOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22059-60-5 (phosphate (1:1)), 54687-36-4 (mono-hydrochloride)
Record name Disopyramide [USAN:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID1045536
Record name Disopyramide
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Molecular Weight

339.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Disopyramide
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Solubility

4.93e-02 g/L
Record name Disopyramide
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Mechanism of Action

Disopyramide is a Type 1A antiarrhythmic drug (ie, similar to procainamide and quinidine). It inhibits the fast sodium channels. In animal studies Disopyramide decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0) and increases the action potential duration of normal cardiac cells, decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium, and has no effect on alpha- or beta-adrenergic receptors.
Record name Disopyramide
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Product Name

Disopyramide

CAS RN

3737-09-5
Record name Disopyramide
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Record name DISOPYRAMIDE
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Record name Disopyramide
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Melting Point

94.5-95 °C, 94.5 - 95 °C
Record name Disopyramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00280
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Record name Disopyramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014425
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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